N-hydroxy-7-oxo-7-phenylheptanamide is a synthetic organic compound characterized by its unique structure, which includes a hydroxyl group attached to a nitrogen atom, a ketone group, and a phenyl group. Its molecular formula is , and it features a heptanamide backbone. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.
These reactions highlight the compound's versatility in organic synthesis and its potential for further derivatization.
Research indicates that N-hydroxy-7-oxo-7-phenylheptanamide exhibits notable biological activity, particularly in the context of enzyme inhibition. It has been studied for its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of the enzyme N-acylethanolamine acid amidase, which is relevant in pain and inflammation pathways . The compound's mechanism of action is believed to be noncompetitive and reversible, making it a candidate for therapeutic exploration.
The synthesis of N-hydroxy-7-oxo-7-phenylheptanamide typically involves multi-step organic synthesis techniques. Common methods include:
Specific protocols may vary based on desired purity and scale, but generally involve standard organic synthesis techniques such as condensation reactions and purification processes like recrystallization or chromatography.
N-hydroxy-7-oxo-7-phenylheptanamide has potential applications in several fields:
Interaction studies involving N-hydroxy-7-oxo-7-phenylheptanamide focus on its binding affinity and inhibitory effects on target enzymes. These studies often utilize techniques such as:
Such studies help elucidate the compound’s mechanism of action and inform further development efforts.
N-hydroxy-7-oxo-7-phenylheptanamide shares structural similarities with several other compounds that contain hydroxamic acid moieties or phenylheptanamide structures. Notable similar compounds include:
N-hydroxy-7-oxo-7-phenylheptanamide is unique due to its specific combination of functional groups that confer distinct biological activities not observed in simpler derivatives. Its ability to inhibit certain enzymes while maintaining favorable pharmacokinetic properties sets it apart from other similar compounds.
Solid-phase synthesis offers distinct advantages for hydroxamic acid derivatives, including simplified purification and high throughput. For N-hydroxy-7-oxo-7-phenylheptanamide, a resin-bound strategy using 2-chlorotrityl chloride (CTC) resin has been employed. The process begins with coupling N-Fmoc-protected hydroxylamine (Fmoc-NHOH) to CTC resin in the presence of N,N’-diisopropylethylamine (DIPEA) in dichloromethane [2]. Subsequent deprotection with 20% piperidine/N-methyl-2-pyrrolidone (NMP) yields a free hydroxylamine intermediate, which reacts with 7-oxo-7-phenylheptanoic acid activated as a pentafluorophenyl ester [2].
A comparative analysis of resin systems reveals that ChemMatrix® resin functionalized with trityl groups provides superior loading capacities (1.2–1.5 mmol/g) compared to polystyrene-based resins (0.8–1.0 mmol/g) [2]. However, steric hindrance from the phenyl group in N-hydroxy-7-oxo-7-phenylheptanamide necessitates extended coupling times (24–36 hours) to achieve >90% conversion [2].
Table 1: Solid-Phase Synthesis Parameters for N-Hydroxy-7-Oxo-7-Phenylheptanamide
| Resin Type | Loading Capacity (mmol/g) | Coupling Time (h) | Yield (%) |
|---|---|---|---|
| CTC Polystyrene | 0.9 | 24 | 78 |
| Trityl ChemMatrix® | 1.4 | 36 | 92 |
Solution-phase synthesis of N-hydroxy-7-oxo-7-phenylheptanamide typically involves the condensation of hydroxylamine hydrochloride with 7-oxo-7-phenylheptanoic acid esters. In methanol with sodium methoxide as a base, the reaction achieves 65–75% yields under reflux conditions [2]. Key optimization parameters include:
Notably, microwave-assisted synthesis at 100°C for 10 minutes achieves 89% yield, though scalability remains limited due to equipment constraints [3].
Amide bond formation between 7-oxo-7-phenylheptanoic acid and hydroxylamine is catalyzed by both organometallic and enzymatic systems:
Table 2: Catalytic Systems for Amide Bond Formation
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cu(OAc)₂·H₂O | Acetonitrile | 25 | 76 |
| Bacillus smithii Enzyme | Phosphate Buffer | 37 | 94 |
Purifying N-hydroxy-7-oxo-7-phenylheptanamide poses challenges due to its polarity and propensity for tautomerization. Common strategies include:
Residual metal ions (e.g., Zn²⁺, Fe³⁺) from catalytic steps necessitate chelation with EDTA washes, reducing metal content to <10 ppm [3].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for N-hydroxy-7-oxo-7-phenylheptanamide through detailed chemical shift analysis of both proton and carbon-13 nuclei. The molecular structure contains several distinct chemical environments that exhibit characteristic resonance patterns.
The proton nuclear magnetic resonance spectrum of N-hydroxy-7-oxo-7-phenylheptanamide displays multiple resonance regions corresponding to distinct proton environments within the molecule. The hydroxamic acid functionality exhibits characteristic chemical shifts that distinguish it from conventional amide structures [1] [2].
The N-OH proton resonates in the downfield region between 9.0-11.5 parts per million, appearing as a broad singlet due to rapid exchange processes and hydrogen bonding interactions [1] [2] [3]. This chemical shift range reflects the electron-withdrawing nature of the nitrogen atom and the presence of intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen [4].
The aromatic protons of the phenyl ring system appear in the characteristic aromatic region between 7.2-8.0 parts per million [5]. These protons exhibit the expected multiplicity patterns for a monosubstituted benzene ring, with ortho, meta, and para positions displaying distinct coupling patterns. The chemical shifts within this region are influenced by the electron-withdrawing nature of the adjacent carbonyl group [5] [4].
Aliphatic proton resonances span the region from 1.0-3.0 parts per million, with specific assignments based on their proximity to electronegative atoms and functional groups [5]. The methylene protons adjacent to the carbonyl group (α-position) appear at approximately 2.6-2.8 parts per million due to deshielding effects [6] [7]. The methylene protons adjacent to the phenyl ring appear at approximately 2.6-2.7 parts per million, reflecting the deshielding influence of the aromatic system [5].
The central aliphatic chain methylene protons exhibit chemical shifts between 1.2-1.6 parts per million, consistent with typical alkyl chain environments [5]. The methylene protons adjacent to the hydroxamic acid functionality appear at approximately 2.4-2.6 parts per million due to the electron-withdrawing effect of the nitrogen atom [4] [1].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information regarding the carbon framework of N-hydroxy-7-oxo-7-phenylheptanamide. The spectrum exhibits distinct resonance regions corresponding to various carbon environments within the molecular structure [8] [9].
The carbonyl carbons represent the most downfield resonances in the spectrum. The ketone carbonyl carbon appears between 200-210 parts per million, consistent with aromatic ketone structures [10] [11] [8]. The hydroxamic acid carbonyl carbon resonates at approximately 165-175 parts per million, reflecting the electron-donating effect of the nitrogen atom which reduces the carbonyl carbon deshielding compared to ketone functionalities [1] [8] [3].
Aromatic carbon resonances appear in the region between 125-140 parts per million [8] [9]. The phenyl ring carbons exhibit characteristic chemical shifts with the ipso carbon (carbon bearing the substituent) appearing most downfield due to the electron-withdrawing ketone group. The ortho, meta, and para carbons display distinct chemical shifts reflecting their electronic environments within the aromatic system [10] [12].
Aliphatic carbon chemical shifts span the region from 20-45 parts per million [8] [9]. The carbon adjacent to the ketone carbonyl appears at approximately 38-42 parts per million due to the deshielding effect of the carbonyl group [11] [9]. The carbon adjacent to the phenyl ring resonates at approximately 35-40 parts per million, reflecting the influence of the aromatic system [9].
The central aliphatic chain carbons exhibit chemical shifts between 22-30 parts per million, typical for saturated alkyl environments [11] [8] [9]. The carbon adjacent to the hydroxamic acid nitrogen appears at approximately 30-35 parts per million due to the electron-withdrawing nature of the nitrogen functionality [13] [9].
| Carbon Position | Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| Ketone Carbonyl | 200-210 | Singlet |
| Hydroxamic Acid Carbonyl | 165-175 | Singlet |
| Aromatic Carbons | 125-140 | Singlet |
| α-Carbon to Ketone | 38-42 | Triplet |
| α-Carbon to Phenyl | 35-40 | Triplet |
| Aliphatic Chain Carbons | 22-30 | Triplet |
| α-Carbon to Hydroxamic Acid | 30-35 | Triplet |
Nuclear Overhauser Effect spectroscopy serves as a powerful technique for determining spatial relationships and conformational preferences in N-hydroxy-7-oxo-7-phenylheptanamide. This methodology exploits through-space dipolar interactions between nuclei separated by distances less than 5 Angstroms to elucidate three-dimensional structural features [14] [15].
The hydroxamic acid functional group exhibits restricted rotation around the carbon-nitrogen bond due to partial double bond character arising from resonance stabilization [16] [17]. Nuclear Overhauser Effect experiments can distinguish between Z and E conformations of the hydroxamic acid moiety by examining spatial relationships between the N-OH proton and adjacent molecular fragments.
In the Z conformation, the N-OH proton exhibits Nuclear Overhauser Effect correlations with protons on the carbon atom adjacent to the hydroxamic acid carbonyl. Conversely, the E conformation would display Nuclear Overhauser Effect interactions between the N-OH proton and more distant molecular regions [16] [1].
The phenyl ketone portion of the molecule can adopt various conformational arrangements depending on the rotation around the carbon-carbon bond connecting the aromatic ring to the aliphatic chain. Nuclear Overhauser Effect correlations between aromatic protons and nearby aliphatic protons provide information about preferred conformational states [15] [17].
Intramolecular Nuclear Overhauser Effect correlations may reveal the presence of hydrogen bonding interactions between the hydroxamic acid N-OH group and the ketone carbonyl oxygen. Such interactions would manifest as enhanced Nuclear Overhauser Effect intensities and would indicate folded conformational preferences [14] [18].
Nuclear Overhauser Effect intensity measurements provide quantitative distance information for proton pairs within the molecule. Strong Nuclear Overhauser Effect correlations indicate proton separations of 2-3 Angstroms, while weaker correlations suggest distances of 3-5 Angstroms [14].
The aliphatic chain flexibility allows for various extended and folded conformations. Nuclear Overhauser Effect studies can identify predominant conformational populations by examining correlations between non-adjacent chain protons. Extended conformations would exhibit minimal Nuclear Overhauser Effect correlations between distant chain positions, while folded arrangements would display enhanced correlations [15] [17].
Aromatic-aliphatic Nuclear Overhauser Effect correlations provide information about the orientation of the phenyl ring relative to the aliphatic chain. These interactions can distinguish between conformations where the aromatic ring adopts different orientational preferences relative to the molecular backbone [14] [15].
| Proton Pair | Expected Nuclear Overhauser Effect | Conformational Information |
|---|---|---|
| N-OH to α-CH₂ | Strong (Z conformation) | Hydroxamic acid geometry |
| Aromatic H to CH₂-Ar | Strong | Phenyl ring orientation |
| Chain CH₂ to distant CH₂ | Variable | Chain flexibility |
| N-OH to ketone α-CH₂ | Weak to moderate | Intramolecular folding |
Vibrational spectroscopy techniques provide complementary information regarding the molecular structure and bonding characteristics of N-hydroxy-7-oxo-7-phenylheptanamide. Both infrared and Raman spectroscopy probe molecular vibrations, offering insights into functional group identification and intermolecular interactions [19] [20].
The infrared spectrum of N-hydroxy-7-oxo-7-phenylheptanamide exhibits characteristic absorption bands corresponding to various functional groups within the molecule. The most prominent features arise from carbonyl stretching vibrations, which appear in the region between 1650-1750 wavenumbers [21] [6].
The ketone carbonyl stretching vibration appears at approximately 1690-1700 wavenumbers, consistent with aromatic ketone structures where conjugation with the phenyl ring reduces the stretching frequency compared to saturated ketones [21] [6] [22]. This downfield shift from the typical saturated ketone frequency of 1715 wavenumbers reflects the electron delocalization between the carbonyl group and the aromatic system [22] [23].
The hydroxamic acid carbonyl exhibits a characteristic stretching frequency at approximately 1660-1670 wavenumbers [1] [2] [3]. This frequency range distinguishes hydroxamic acids from conventional amides, which typically absorb at higher frequencies. The reduced stretching frequency results from electron donation from the nitrogen lone pair into the carbonyl group [6] [2].
The N-OH stretching vibration appears as a broad absorption band between 3200-3400 wavenumbers [2] [3]. The breadth and position of this band reflect hydrogen bonding interactions, both intramolecular and intermolecular. The exact frequency depends on the strength and nature of hydrogen bonding environments [4] [1].
Aromatic carbon-hydrogen stretching vibrations appear between 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretching modes occur in the region 2850-3000 wavenumbers [19] [21]. The aromatic carbon-carbon stretching vibrations manifest as multiple bands between 1400-1600 wavenumbers, providing fingerprint information for the phenyl ring system [21] [6].
The N-O stretching vibration of the hydroxamic acid functionality appears at approximately 1000-1100 wavenumbers [2] [3]. This band serves as a diagnostic feature for hydroxamic acid identification and can provide information about the coordination environment of the nitrogen-oxygen bond [2].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Character |
|---|---|---|---|
| N-OH Stretch | 3200-3400 | Medium-Strong | Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium | Sharp |
| Aliphatic C-H Stretch | 2850-3000 | Strong | Sharp |
| Ketone C=O Stretch | 1690-1700 | Very Strong | Sharp |
| Hydroxamic Acid C=O | 1660-1670 | Strong | Sharp |
| Aromatic C=C Stretch | 1400-1600 | Medium | Multiple bands |
| N-O Stretch | 1000-1100 | Medium | Sharp |
Raman spectroscopy provides complementary vibrational information through inelastic light scattering processes. The technique particularly enhances symmetric vibrations and provides detailed information about aromatic ring modes and carbon-carbon stretching vibrations [19] [24].
The aromatic ring breathing modes appear at approximately 1000-1030 wavenumbers in the Raman spectrum, providing characteristic fingerprint information for the phenyl ring system [24] [25]. These vibrations are typically enhanced in Raman spectroscopy compared to infrared spectroscopy due to their symmetric character [19].
Carbon-carbon stretching vibrations of the aliphatic chain manifest as bands between 800-1200 wavenumbers [24]. The intensity and frequency of these bands depend on the conformational preferences and intermolecular packing arrangements within the solid state [19] [20].
The carbonyl stretching vibrations appear with different relative intensities in Raman compared to infrared spectroscopy. The ketone carbonyl typically exhibits moderate Raman intensity, while the hydroxamic acid carbonyl may show enhanced or reduced intensity depending on the molecular environment [19] [24].
Aromatic carbon-hydrogen bending modes appear between 1150-1300 wavenumbers, providing additional fingerprint information for the phenyl ring substitution pattern [24] [25]. These modes complement the infrared spectroscopic data and aid in complete vibrational assignment.
Low-frequency vibrations below 800 wavenumbers provide information about molecular conformational preferences and intermolecular interactions. These modes are particularly sensitive to crystal packing effects and hydrogen bonding arrangements [19] [20].
| Vibrational Mode | Raman Frequency (cm⁻¹) | Relative Intensity |
|---|---|---|
| Aromatic Ring Breathing | 1000-1030 | Strong |
| C-C Stretching (Aliphatic) | 800-1200 | Medium |
| Aromatic C-H Bending | 1150-1300 | Medium |
| Ketone C=O Stretch | 1690-1700 | Medium |
| Low-frequency Modes | 200-800 | Variable |
Mass spectrometry provides detailed information regarding the molecular structure and fragmentation behavior of N-hydroxy-7-oxo-7-phenylheptanamide. The technique enables determination of molecular weight, elemental composition, and structural connectivity through characteristic fragmentation pathways [26] [27].
The molecular ion of N-hydroxy-7-oxo-7-phenylheptanamide appears at mass-to-charge ratio 249, corresponding to the molecular formula C₁₄H₁₉NO₃. The molecular ion peak intensity depends on the ionization method employed, with electrospray ionization typically providing more abundant molecular ion signals compared to electron impact ionization [28] [29].
Under electron impact conditions, the molecular ion may exhibit relatively low abundance due to extensive fragmentation processes. The base peak often corresponds to a stable fragment ion rather than the molecular ion itself, reflecting the preferential formation of resonance-stabilized cationic species [27] [30].
The fragmentation pattern of N-hydroxy-7-oxo-7-phenylheptanamide reflects the presence of multiple cleavage sites within the molecular structure. The most prominent fragmentation pathways involve cleavage adjacent to the carbonyl groups and elimination of neutral molecules [27] [31].
Alpha cleavage adjacent to the ketone carbonyl represents a favored fragmentation pathway, leading to the formation of an acylium ion at mass-to-charge ratio 105 corresponding to the benzoyl cation (C₇H₅O⁺) [27] [30]. This fragment results from cleavage of the carbon-carbon bond adjacent to the ketone carbonyl, with charge retention on the aromatic-containing fragment.
The complementary fragment from alpha cleavage appears at mass-to-charge ratio 144, corresponding to the hydroxamic acid-containing portion of the molecule (C₇H₁₄NO₃⁺). This fragment may undergo further decomposition through loss of hydroxylamine or other neutral species [31].
Fragmentation of the hydroxamic acid functionality proceeds through several pathways characteristic of this functional group. Loss of hydroxylamine (NH₂OH, 33 mass units) from the molecular ion produces a fragment at mass-to-charge ratio 216 [31]. This fragmentation pathway reflects the lability of the N-O bond under mass spectrometric conditions.
Alternative fragmentation of the hydroxamic acid involves loss of water (18 mass units) to generate an iminium ion at mass-to-charge ratio 231. This fragmentation requires rearrangement processes and may compete with other elimination pathways [31] [29].
The phenyl ring can undergo elimination as benzene (78 mass units) through rearrangement processes, producing fragments that retain the aliphatic chain and functional group components. This fragmentation pathway provides structural information regarding the aromatic substitution pattern [27].
Loss of carbon monoxide (28 mass units) from acylium ions represents a common secondary fragmentation process, converting the benzoyl cation to the tropylium ion at mass-to-charge ratio 77. This highly stable aromatic ion often appears as a prominent peak in the mass spectrum [27] [30].
| Fragment Ion | m/z Value | Proposed Structure | Formation Pathway |
|---|---|---|---|
| Molecular Ion | 249 | [M]⁺- | Molecular ion |
| Benzoyl Cation | 105 | C₇H₅O⁺ | Alpha cleavage at ketone |
| Tropylium Ion | 77 | C₇H₇⁺ | CO loss from benzoyl |
| M - NH₂OH | 216 | [M - 33]⁺ | Hydroxylamine loss |
| M - H₂O | 231 | [M - 18]⁺ | Water elimination |
| Hydroxamic Fragment | 144 | C₇H₁₄NO₃⁺ | Alpha cleavage complement |
Secondary fragmentation processes provide additional structural information through the decomposition of primary fragment ions. These processes often involve rearrangement reactions and the formation of stable ionic species [29] [30].
The hydroxamic acid-containing fragment at mass-to-charge ratio 144 can undergo further fragmentation through elimination of alkyl radicals or neutral molecules. Loss of ethylene (28 mass units) may occur through beta elimination processes, generating fragments at mass-to-charge ratio 116 [27].
Hydrogen rearrangement processes can lead to the formation of even-electron ions through elimination of alkyl radicals. These rearrangements are particularly favorable when they generate stable aromatic or resonance-stabilized ionic species [27] [29].
Ring-plus-one rearrangements may occur in the aromatic portion of the molecule, leading to the formation of rearranged aromatic ions. These processes provide information about the substitution pattern and electronic effects within the phenyl ring system [27].